

3-Ethoxycyclohexene CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Ethoxycyclohexene

Cat. No.: B15376129

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An In-depth Technical Guide to 3-Ethoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxycyclohexene**, a cyclic enol ether of interest in synthetic organic chemistry. Due to the limited availability of specific literature on this compound, this document leverages established principles of enol ether and allylic ether chemistry to present its core properties, potential synthetic routes, characteristic reactions, and spectroscopic signatures. All quantitative data is summarized for clarity, and proposed experimental workflows are detailed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

3-Ethoxycyclohexene is a cyclic organic compound featuring both an ether and an alkene functional group. Its chemical structure and key identifiers are presented below.

Identifier	Value	Source
CAS Number	51122-94-2	[1]
Molecular Formula	C ₈ H ₁₄ O	[1]
IUPAC Name	3-ethoxycyclohexene	[1]
Molecular Weight	126.20 g/mol	[1]
Canonical SMILES	CCOC1CCCC=C1	[1]
InChI Key	DOSFUALYLORAFN-UHFFFAOYSA-N	[1]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of **3-Ethoxycyclohexene**.

Property	Value	Source
Molecular Weight	126.104465066 Da	[1]
XLogP3	1.9	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Complexity	96.7	[1]

Potential Synthetic Routes

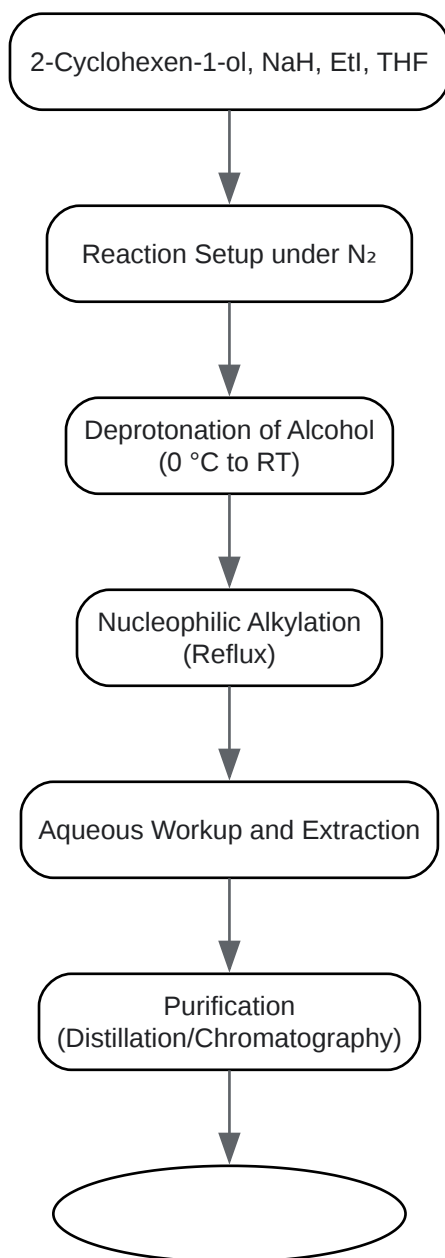
While specific literature detailing the synthesis of **3-Ethoxycyclohexene** is scarce, a plausible and illustrative experimental protocol can be devised based on the well-established Williamson ether synthesis, adapted for an allylic alcohol precursor.

Illustrative Synthesis from 2-Cyclohexen-1-ol

Principle: This method involves the deprotonation of the allylic alcohol, 2-cyclohexen-1-ol, with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol:

- Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- Reagents:
 - 2-Cyclohexen-1-ol
 - Sodium hydride (NaH) as a 60% dispersion in mineral oil
 - Anhydrous tetrahydrofuran (THF) as the solvent
 - Ethyl iodide ($\text{CH}_3\text{CH}_2\text{I}$) or ethyl bromide ($\text{CH}_3\text{CH}_2\text{Br}$)
- Procedure: a. Under a nitrogen atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the reaction flask. b. A solution of 2-cyclohexen-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium alkoxide. d. Ethyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture. e. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. f. Upon completion, the reaction is carefully quenched by the slow addition of water. g. The aqueous layer is extracted with diethyl ether. h. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield **3-Ethoxycyclohexene**.



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Caption: Illustrative workflow for the synthesis of **3-Ethoxycyclohexene**.

Characteristic Reactions

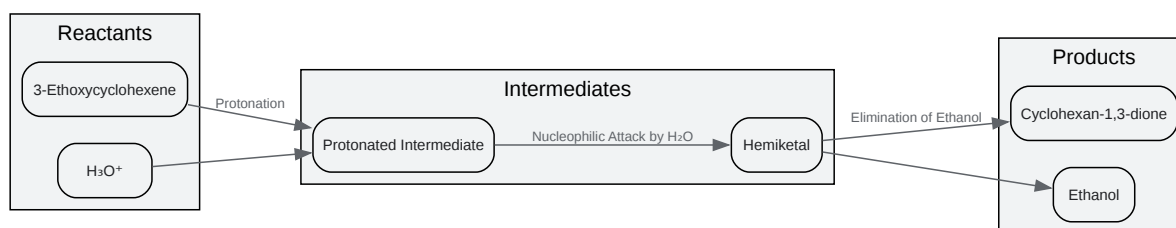
As a cyclic enol ether, **3-Ethoxycyclohexene** is expected to undergo reactions characteristic of its alkene and ether functionalities. The electron-donating nature of the ethoxy group activates the double bond towards electrophilic attack.

Acid-Catalyzed Hydrolysis

Principle: In the presence of an acid catalyst and water, enol ethers are readily hydrolyzed to form a ketone or aldehyde and the corresponding alcohol. For **3-Ethoxycyclohexene**, this would yield 3-hydroxycyclohexanone, which would likely tautomerize to cyclohexan-1,3-dione.

Experimental Protocol:

- Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
- Reagents:
 - **3-Ethoxycyclohexene**
 - Acetone/Water solvent mixture
 - Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as a catalyst
- Procedure: a. **3-Ethoxycyclohexene** is dissolved in an acetone/water mixture. b. A catalytic amount of dilute acid is added to the solution. c. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC or gas chromatography (GC). d. Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). e. The acetone is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The combined organic extracts are dried, filtered, and concentrated to yield the crude product.



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Caption: Proposed mechanism for the acid-catalyzed hydrolysis of **3-Ethoxycyclohexene**.

Potential Applications in Drug Development and Organic Synthesis

While specific applications of **3-Ethoxycyclohexene** in drug development are not documented, its structural motifs are relevant. Enol ethers are valuable intermediates in organic synthesis. They can serve as protecting groups for alcohols, participate in cycloaddition reactions, and act as precursors for various functional groups. The cyclohexene scaffold is a common feature in many pharmaceutical agents.

Spectroscopic Characterization

Specific spectroscopic data for **3-Ethoxycyclohexene** is not readily available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Expected Features
^1H NMR	- Signals in the vinylic region (δ 5.5-6.0 ppm) for the C=C-H protons.- A multiplet around δ 3.5-4.0 ppm for the -O-CH- proton.- A quartet around δ 3.4-3.6 ppm for the -O-CH ₂ -CH ₃ protons.- A triplet around δ 1.1-1.3 ppm for the -O-CH ₂ -CH ₃ protons.- Signals in the aliphatic region (δ 1.5-2.5 ppm) for the cyclohexene ring protons.
^{13}C NMR	- Signals in the vinylic region (δ 120-140 ppm) for the C=C carbons.- A signal around δ 70-80 ppm for the -O-C- carbon.- A signal around δ 60-70 ppm for the -O-CH ₂ - carbon.- A signal around δ 15 ppm for the -CH ₃ carbon.- Signals in the aliphatic region (δ 20-40 ppm) for the other cyclohexene ring carbons.
IR Spectroscopy	- A C=C stretch around 1650 cm ⁻¹ .- A C-O-C stretch around 1100-1200 cm ⁻¹ .- C-H stretches for sp ² and sp ³ hybridized carbons.
Mass Spectrometry	- A molecular ion peak (M ⁺) at m/z = 126.- Fragmentation patterns corresponding to the loss of the ethoxy group or cleavage of the cyclohexene ring.

Safety and Handling

Specific safety data for **3-Ethoxycyclohexene** is not available. However, based on the related compound 3-Ethoxy-2-cyclohexen-1-one, the following general precautions should be taken:

- Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[\[2\]](#)[\[3\]](#)
- Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.[\[2\]](#)[\[3\]](#)
- Storage: Keep the container tightly closed in a dry and well-ventilated place. Refrigeration is recommended.[\[2\]](#)[\[3\]](#)

- Incompatibilities: Avoid strong oxidizing agents.[2][3]
- Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing fires. Keep away from heat and sources of ignition.[2][3]

Disclaimer: This technical guide is intended for informational purposes only and is based on established chemical principles due to the limited availability of specific data for **3-Ethoxycyclohexene**. All laboratory work should be conducted with a thorough risk assessment and adherence to appropriate safety protocols.

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